molecular formula C6H13O7PS B11753854 ({3,4-Dihydroxy-5-[(methylsulfanyl)methyl]oxolan-2-yl}oxy)phosphonic acid

({3,4-Dihydroxy-5-[(methylsulfanyl)methyl]oxolan-2-yl}oxy)phosphonic acid

Cat. No.: B11753854
M. Wt: 260.20 g/mol
InChI Key: JTFITTQBRJDSTL-UHFFFAOYSA-N
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Description

({3,4-Dihydroxy-5-[(methylsulfanyl)methyl]oxolan-2-yl}oxy)phosphonic acid: is a chemical compound with the molecular formula C₆H₁₃O₇PS. This compound is a group of stereoisomers and is known for its unique chemical structure, which includes a phosphonic acid group attached to a 3,4-dihydroxy-5-[(methylsulfanyl)methyl]oxolan-2-yl moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({3,4-Dihydroxy-5-[(methylsulfanyl)methyl]oxolan-2-yl}oxy)phosphonic acid typically involves the reaction of appropriate precursors under controlled conditions. The exact synthetic route can vary, but it generally includes the following steps:

    Formation of the Oxolan Ring: The oxolan ring is formed through a cyclization reaction involving dihydroxy compounds and a suitable sulfur-containing reagent.

    Attachment of the Phosphonic Acid Group: The phosphonic acid group is introduced through a phosphorylation reaction, often using reagents like phosphorus oxychloride (POCl₃) or phosphoric acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.

    Purification Steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

({3,4-Dihydroxy-5-[(methylsulfanyl)methyl]oxolan-2-yl}oxy)phosphonic acid: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonic acid group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles like amines, thiols, and alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or thiols.

Scientific Research Applications

({3,4-Dihydroxy-5-[(methylsulfanyl)methyl]oxolan-2-yl}oxy)phosphonic acid: has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ({3,4-Dihydroxy-5-[(methylsulfanyl)methyl]oxolan-2-yl}oxy)phosphonic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Molecular Targets: Enzymes, receptors, and other biomolecules that interact with the compound.

    Pathways Involved: The compound may influence various biochemical pathways, including oxidative stress response and signal transduction.

Comparison with Similar Compounds

({3,4-Dihydroxy-5-[(methylsulfanyl)methyl]oxolan-2-yl}oxy)phosphonic acid: can be compared with other similar compounds, such as:

The uniqueness of This compound lies in its specific chemical structure and the presence of both dihydroxy and phosphonic acid groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C6H13O7PS

Molecular Weight

260.20 g/mol

IUPAC Name

[3,4-dihydroxy-5-(methylsulfanylmethyl)oxolan-2-yl] dihydrogen phosphate

InChI

InChI=1S/C6H13O7PS/c1-15-2-3-4(7)5(8)6(12-3)13-14(9,10)11/h3-8H,2H2,1H3,(H2,9,10,11)

InChI Key

JTFITTQBRJDSTL-UHFFFAOYSA-N

Canonical SMILES

CSCC1C(C(C(O1)OP(=O)(O)O)O)O

Origin of Product

United States

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